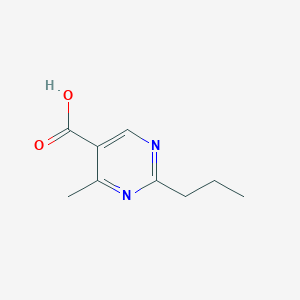

4-Methyl-2-propylpyrimidine-5-carboxylic acid

Description

4-Methyl-2-propylpyrimidine-5-carboxylic acid is a heterocyclic compound with a pyrimidine ring structure. It is known for its anticonvulsant properties and is used in various pharmaceutical applications . The compound has a molecular formula of C9H12N2O2 and a molecular weight of 180.2 g/mol .

Properties

Molecular Formula |

C9H12N2O2 |

|---|---|

Molecular Weight |

180.20 g/mol |

IUPAC Name |

4-methyl-2-propylpyrimidine-5-carboxylic acid |

InChI |

InChI=1S/C9H12N2O2/c1-3-4-8-10-5-7(9(12)13)6(2)11-8/h5H,3-4H2,1-2H3,(H,12,13) |

InChI Key |

HOYUGWMJWOQSCH-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=NC=C(C(=N1)C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-propylpyrimidine-5-carboxylic acid typically involves the condensation of appropriate aldehydes and amines followed by cyclization. One common method includes the reaction of 4-methyl-2-propylpyrimidine with a carboxylating agent under controlled conditions to form the carboxylic acid derivative .

Industrial Production Methods

In industrial settings, the production of this compound may involve bulk synthesis techniques, including the use of high-pressure reactors and continuous flow systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-propylpyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The pyrimidine ring allows for substitution reactions, particularly at the methyl and propyl positions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3).

Major Products

Oxidation: Formation of pyrimidine oxides.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of halogenated or nitrated pyrimidine derivatives.

Scientific Research Applications

4-Methyl-2-propylpyrimidine-5-carboxylic acid is utilized in various scientific research fields:

Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

Biology: Studied for its potential biological activities, including anticonvulsant and antimicrobial properties.

Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

Industry: Used in the development of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 4-Methyl-2-propylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets in the central nervous system. It is believed to modulate neurotransmitter release and inhibit certain ion channels, thereby exerting its anticonvulsant effects .

Comparison with Similar Compounds

Similar Compounds

- 2-Methyl-4-propylpyrimidine-5-carboxylic acid

- 4-Methyl-2-butylpyrimidine-5-carboxylic acid

- 4-Methyl-2-propylpyrimidine-6-carboxylic acid

Uniqueness

4-Methyl-2-propylpyrimidine-5-carboxylic acid is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its anticonvulsant activity and potential therapeutic applications make it a valuable compound in pharmaceutical research .

Biological Activity

4-Methyl-2-propylpyrimidine-5-carboxylic acid is a pyrimidine derivative characterized by its unique structural features, including a methyl group at the 4-position, a propyl group at the 2-position, and a carboxylic acid functional group at the 5-position. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis. The molecular formula for this compound is CHNO, with a molecular weight of approximately 180.20 g/mol.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Several studies have evaluated its effectiveness against various bacterial strains, demonstrating promising results.

Key Findings

- Minimum Inhibitory Concentration (MIC) : The compound has shown MIC values ranging from 1.95 µg/mL to 15.62 µg/mL against Gram-positive bacteria, indicating strong antimicrobial activity .

- Minimum Bactericidal Concentration (MBC) : The MBC values were found to be between 3.91 µg/mL and 62.5 µg/mL, suggesting a lethal effect against certain strains .

Comparative Antimicrobial Activity

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus ATCC 25923 | 1.95 | 3.91 |

| Enterococcus faecalis ATCC 29212 | 15.62 | 62.5 |

| Escherichia coli ATCC 25922 | 125 | >1000 |

These results highlight the compound's potential as an effective antimicrobial agent, particularly against Gram-positive bacteria.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects.

Research Insights

- Cell Line Testing : The compound was tested against the MCF-7 breast cancer cell line using the MTT assay, which measures cell viability based on metabolic activity. The results indicated that certain derivatives of this compound exhibited significant anticancer activity compared to standard chemotherapeutic agents like Doxorubicin .

Anticancer Efficacy Table

| Compound | Cell Line Tested | IC (µM) |

|---|---|---|

| This compound | MCF-7 | Not specified |

| Doxorubicin | MCF-7 | Reference |

The exact IC values for the compound were not specified in the available literature but indicate a need for further investigation into its anticancer mechanisms and efficacy.

The biological activity of this compound is thought to involve interactions with specific molecular targets, such as enzymes or receptors involved in microbial resistance and cancer cell proliferation. These interactions may modulate various biochemical pathways, influencing cellular processes such as signal transduction and gene expression.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.